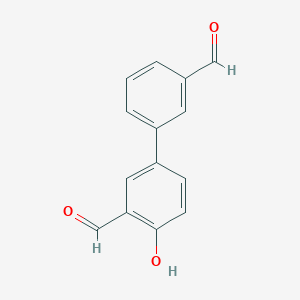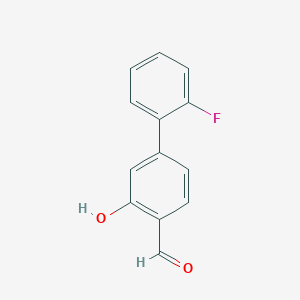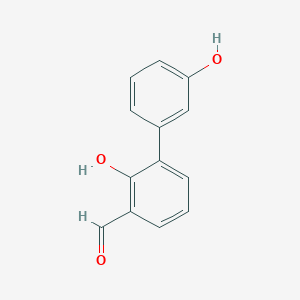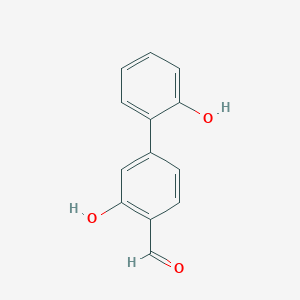
4-(3-Formylphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Formylphenyl)-2-formylphenol, 95% (4-FPF) is a type of phenol, a compound consisting of a hydroxyl group (-OH) bonded to an aromatic hydrocarbon group. It is a colorless, crystalline solid with a melting point of 155-156°C. It is soluble in ethanol, methanol, and acetone, and is slightly soluble in water. 4-FPF is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers.
作用机制
4-(3-Formylphenyl)-2-formylphenol, 95% acts as a catalyst in a variety of reactions. It can act as a Lewis acid, which is an electron-deficient species that can accept an electron pair from a Lewis base. It can also act as a Bronsted-Lowry acid, which is a proton donor. In addition, it can act as a nucleophile, which is an electron-rich species that can donate an electron pair to an electrophile.
Biochemical and Physiological Effects
4-(3-Formylphenyl)-2-formylphenol, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant and can inhibit the oxidation of lipids and proteins. In addition, it has been shown to have anti-inflammatory and anti-tumorigenic properties. However, further research is needed to determine the exact biochemical and physiological effects of 4-(3-Formylphenyl)-2-formylphenol, 95%.
实验室实验的优点和局限性
The use of 4-(3-Formylphenyl)-2-formylphenol, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, is readily available, and has a high purity (95%). It is also easy to handle and store, and can be used in a variety of reactions. However, it can be toxic and should be handled with care. In addition, it can react with air and moisture, so it should be stored in an airtight container.
未来方向
There are a number of potential future directions for research on 4-(3-Formylphenyl)-2-formylphenol, 95%. These include further investigation of its biochemical and physiological effects, as well as its potential applications in the synthesis of new materials. In addition, further research is needed to determine the exact mechanism of action of 4-(3-Formylphenyl)-2-formylphenol, 95% in various reactions. Finally, further research is needed to explore the potential toxicity of 4-(3-Formylphenyl)-2-formylphenol, 95% and to develop methods for its safe use in laboratory experiments.
合成方法
4-(3-Formylphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods involves the reaction of 4-hydroxybenzaldehyde with formic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of around 100°C for several hours. The product is then purified by crystallization or recrystallization.
科学研究应用
4-(3-Formylphenyl)-2-formylphenol, 95% is used in a variety of scientific research applications, including as a reagent for the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and as a catalyst in the manufacture of polymers. It has also been used in the synthesis of new materials such as polymers, and as a reagent in the synthesis of pharmaceuticals and other organic compounds.
属性
IUPAC Name |
5-(3-formylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQXCJVUNIEPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685049 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)-2-formylphenol | |
CAS RN |
1111132-35-4 |
Source


|
| Record name | 4-Hydroxy[1,1'-biphenyl]-3,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














